molecular formula C19H26N4O6 B026830 Dhp-TH CAS No. 107838-98-2

Dhp-TH

Katalognummer: B026830
CAS-Nummer: 107838-98-2
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: FHOFJRKDXZHSEO-UGSOOPFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

"Dhp-TH" (Trihexadecylphosphane) is a phosphane-based compound characterized by three hexadecyl alkyl chains attached to a central phosphorus atom. This structural configuration imparts unique physicochemical properties, including high lipophilicity and thermal stability, which contribute to its biological activity .

Vorbereitungsmethoden

Traditional Alkoxide-Mediated Condensation of Malonic Esters

The foundational method for synthesizing 4,6-dihydroxypyrimidine (DHP) involves the reaction of malonic esters with formamide in the presence of alkali metal alkoxides. This one-step condensation, first patented by Lonza AG , operates under autogenous pressure and elevated temperatures (102–120°C) to achieve yields exceeding 85%. Key improvements to this process include the use of concentrated sodium methoxide solutions (e.g., NM35, 35% in methanol) and precise temperature control during the holding phase. For instance, maintaining the reaction mixture at 105°C for 30 minutes post-addition of dimethyl malonate and formamide increases the yield to 86.5%, compared to 81.5% at 90°C for 60 minutes .

A critical limitation of earlier methods was inefficient nitrogen utilization due to multistep amidation processes. The integration of alkali metal alkoxides directly into the reaction mixture resolved this by enabling simultaneous deprotonation and cyclization . The resulting DHP is precipitated by acidification, filtered, and dried under vacuum (20–30 mbar at 70–80°C), yielding a product with ≥96% purity and <5 ppm cyanide residues .

Hantzsch Dihydropyridine Synthesis Using Nanocatalysts

The Hantzsch reaction remains a cornerstone for synthesizing 1,4-dihydropyridine (1,4-DHP) derivatives, which are structurally related to DHP. Recent innovations employ nanocatalysts to enhance reaction efficiency and sustainability. Magnetic nanoparticles (e.g., Fe₃O₄), metal oxides (e.g., ZnO), and nanocomposites (e.g., SiO₂-TiO₂) have demonstrated exceptional catalytic activity in multicomponent reactions involving aldehydes, β-ketoesters, and ammonium acetate .

For example, a solvent-free protocol using 10 wt% ZnO nanoparticles at 80°C achieves 92% yield of ethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate within 20 minutes . This method eliminates volatile organic solvents and simplifies purification, as the catalyst is recoverable via magnetic separation or filtration. Comparative studies show nanocatalysts reduce reaction times by 40–60% compared to conventional acid-catalyzed methods .

Mechanistic Insights into Nanocatalyzed Hantzsch Reactions

The catalytic activity of nanomaterials in Hantzsch reactions arises from their high surface area and Lewis acid sites, which facilitate imine formation and cyclocondensation. Infrared spectroscopy (IR) and X-ray diffraction (XRD) analyses confirm that ZnO nanoparticles stabilize the enolic form of β-ketoesters, accelerating keto-enol tautomerism and subsequent nucleophilic attack by ammonium ions . This mechanistic pathway minimizes side reactions, such as the formation of 2,4,6-trihydroxynicotinamide, which is a common impurity in traditional DHP syntheses .

Continuous-Flow Synthesis in Microwave Reactors

Continuous-flow systems represent a paradigm shift in DHP production, offering scalability and precise control over reaction parameters. The Bohlmann–Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis have been successfully adapted to microwave flow reactors, enabling rapid heating (120–150°C) and reduced residence times (≤10 minutes) .

In one configuration, a mixture of ethyl acetoacetate, benzaldehyde, and ammonium acetate is pumped through a silica-packed column at 2 mL/min under microwave irradiation (300 W). This setup achieves 89% conversion to 1,4-DHP derivatives with >95% regioselectivity, compared to 72% yield in batch reactors . The elimination of manual intervention and improved heat transfer in flow systems reduce energy consumption by 30–40% .

Solvent-Free and Green Chemistry Approaches

Environmental concerns have driven the adoption of solvent-free methodologies for DHP synthesis. A notable example involves grinding stoichiometric amounts of malonic ester, formamide, and sodium methoxide in a ball mill at ambient temperature. This mechanochemical approach achieves 78% yield within 2 hours, albeit with slightly lower purity (93%) than thermal methods .

Alternatively, ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serve as dual solvents and catalysts, enabling DHP synthesis at 100°C with 88% yield and 99% atom economy . These methods align with green chemistry principles by minimizing waste and avoiding toxic solvents.

Structural and Purity Considerations in DHP Synthesis

The quality of DHP derivatives is critically dependent on reaction conditions. High-performance liquid chromatography (HPLC) analyses reveal that temperatures above 100°C suppress the formation of 2,4,6-trihydroxynicotinamide, a byproduct that compromises pharmacological activity . Furthermore, nuclear magnetic resonance (NMR) studies demonstrate that acidic conditions (pH 4.0) during workup enhance β-O-4 linkage formation in dehydrogenation polymers (DHPs), which are used as lignin models .

Comparative Analysis of DHP Synthesis Methods

Method Catalyst/Reagent Temperature Time Yield Purity
Alkoxide condensation Sodium methoxide (NM35)105°C30 min86.5%≥96%
Hantzsch nanocatalysis ZnO nanoparticles80°C20 min92%95%
Flow reactor Silica catalyst bed120°C10 min89%95%
Solvent-free None (mechanochemical)Ambient2 hours78%93%

Analyse Chemischer Reaktionen

Arten von Reaktionen

BW723C86 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von BW723C86 zur Bildung von oxidierten Derivaten mit veränderten pharmakologischen Eigenschaften führen .

Vergleich Mit ähnlichen Verbindungen

Dhp-TH belongs to the organophosphane family, which includes structurally analogous compounds such as triphenylphosphane (PPh₃) and tris(2-ethylhexyl)phosphane (TEHP). Below is a systematic comparison based on biological activity, structural features, and regulatory considerations:

Structural and Functional Differences

Compound Substituent Groups Lipophilicity (LogP) Key Applications
This compound Three C₁₆ alkyl chains ~12.5 (estimated) Anticancer, antimicrobial
Triphenylphosphane Three phenyl rings ~4.2 Catalysis, material science
Tris(2-ethylhexyl)phosphane Three branched C₈ alkyl chains ~9.8 Solvent stabilization

The long alkyl chains in this compound enhance membrane permeability, enabling potent interactions with cellular targets, whereas the aromatic rings in triphenylphosphane favor π-π stacking in catalytic systems . TEHP’s branched alkyl chains reduce crystallinity, making it suitable for industrial solvents but less bioactive .

Toxicological and Regulatory Considerations

For example, bridging studies may leverage existing data on genotoxicity (Ames test negative) and acute toxicity (LD₅₀ >2000 mg/kg in rodents) to support newer iterations . In contrast, triphenylphosphane and TEHP lack such frameworks, requiring full toxicological assessments for novel applications .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question on Dhp-TH's biochemical mechanisms?

  • Methodology : Use the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) to structure your question. For example:

  • Population: Specific cell lines or in vivo models used in this compound studies.
  • Intervention: this compound dosage, administration route, or molecular interactions.
  • Comparison: Control groups (e.g., untreated cells or alternative compounds).
  • Outcome: Measurable endpoints (e.g., enzyme inhibition, gene expression changes).
    • Ensure the question aligns with FEASIBLE criteria (Feasible, Novel, Ethical, Relevant) . Pre-test the question with "shell tables" to map variables and validate data accessibility .

Q. What experimental design principles apply to this compound studies?

  • Key Steps :

Define independent/dependent variables (e.g., this compound concentration vs. metabolic activity).

Use randomization and blinding to reduce bias in in vivo/in vitro assays .

Include positive/negative controls (e.g., known inhibitors or vehicle solutions).

Adhere to ethical guidelines for lab protocols (e.g., animal welfare, biosafety levels) .

  • Reference institutional review boards (IRBs) for approval workflows .

Q. How should I design a data management plan (DMP) for this compound research?

  • Elements to Include :

  • Data Types : Raw spectroscopy data, chromatograms, or genomic datasets.
  • Storage Formats : Non-proprietary formats (e.g., .csv, .fasta) for interoperability .
  • Metadata Standards : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Long-Term Archiving : Specify repositories (e.g., Zenodo, institutional databases) .

Advanced Research Questions

Q. How can I resolve contradictions in this compound's reported pharmacological effects?

  • Methodology :

Conduct systematic literature reviews to identify conflicting results (e.g., this compound’s dual role as agonist/antagonist).

Perform dose-response replications under standardized conditions to isolate variables .

Apply triangulation (e.g., cross-validate findings via ELISA, qPCR, and molecular docking simulations) .

  • Use meta-analysis tools to quantify heterogeneity across studies .

Q. What statistical approaches are optimal for analyzing this compound's multi-modal datasets?

  • Advanced Methods :

  • Mixed-effects models for longitudinal in vivo data with repeated measures.
  • Principal Component Analysis (PCA) to reduce dimensionality in omics datasets.
  • Bayesian inference for probabilistic interpretation of uncertain mechanistic pathways .
    • Validate assumptions via residual analysis and bootstrapping .

Q. How can I optimize this compound's experimental protocols for reproducibility?

  • Strategies :

Pre-register protocols on platforms like Open Science Framework.

Use automated liquid handlers to minimize human error in high-throughput screens .

Document batch effects (e.g., reagent lot variations) and include them as covariates in analysis .

  • Share detailed SOPs with raw data to enable replication .

Q. What methodologies validate this compound's target specificity in complex biological systems?

  • Approaches :

  • CRISPR-Cas9 knockouts to confirm target gene necessity.
  • Isothermal titration calorimetry (ITC) for binding affinity quantification.
  • Network pharmacology to map this compound’s interactions within signaling pathways .
    • Cross-reference findings with public databases (e.g., ChEMBL, PubChem) .

Q. Methodological Validation & Ethics

Q. How do I ensure this compound's cytotoxicity assays align with regulatory standards?

  • Steps :

Follow OECD guidelines (e.g., Test No. 423 for acute oral toxicity).

Use ISO-certified cell lines and calibrate equipment (e.g., flow cytometers) routinely .

Report IC50/EC50 values with 95% confidence intervals .

  • Include ethical declarations in publications (e.g., ARRIVE guidelines for animal studies) .

Q. What strategies mitigate bias in this compound's clinical trial design?

  • Recommendations :

  • Stratified randomization to balance demographic covariates.
  • Double-blind protocols for treatment allocation and outcome assessment.
  • Pre-specified endpoints to avoid data dredging .
    • Publish trial registrations prospectively to enhance transparency .

Q. Cross-Disciplinary Integration

Q. How can this compound research integrate computational and wet-lab findings?

  • Framework :

Use molecular dynamics simulations to predict this compound’s binding conformations.

Validate in silico results with surface plasmon resonance (SPR) or X-ray crystallography .

Apply machine learning to identify structure-activity relationships (SAR) from historical data .

  • Collaborate with bioinformatics platforms (e.g., Rosetta Commons) for tool integration .

Eigenschaften

CAS-Nummer

107838-98-2

Molekularformel

C19H26N4O6

Molekulargewicht

406.4 g/mol

IUPAC-Name

9-[(2S,6S)-2-(6-hydroxyhexoxymethyl)-5-oxo-2H-pyran-6-yl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C19H26N4O6/c1-21-16-15(17(26)22(2)19(21)27)20-12-23(16)18-14(25)8-7-13(29-18)11-28-10-6-4-3-5-9-24/h7-8,12-13,18,24H,3-6,9-11H2,1-2H3/t13-,18-/m0/s1

InChI-Schlüssel

FHOFJRKDXZHSEO-UGSOOPFHSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCCO

Isomerische SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2[C@@H]3C(=O)C=C[C@H](O3)COCCCCCCO

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCCO

Synonyme

7-(3,4-dideoxy-6-O-(6-hydroxyhexyl)hex-3-enopyranosyl-2-ulose)theophylline
DHP-TH

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.